molecular formula C17H15ClN2OS B1404414 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 904999-07-1

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B1404414
M. Wt: 330.8 g/mol
InChI Key: VHXORCUCQFTNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” is a chemical compound. It belongs to the class of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides like “2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

One key area of application involves the synthesis of novel compounds through reactions with other chemical entities. For instance, Youssef (2009) explored the reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles, leading to the formation of derivatives such as 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine. This study highlights the compound's role in creating new chemical structures with potential pharmacological properties (Youssef, 2009).

Photochemical and Thermochemical Modeling

In the realm of photochemistry, Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide. These studies were aimed at assessing the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their ability to harvest light efficiently and convert it into electrical energy. The compounds demonstrated significant light harvesting efficiency (LHE) and were considered suitable for photovoltaic applications (Mary et al., 2020).

Antimicrobial Activities

The antimicrobial potential of derivatives of 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has also been a significant area of research. Ramalingam et al. (2019) synthesized derivatives exhibiting significant antibacterial activity, suggesting the compound's utility in developing new antibacterial agents. These compounds were synthesized starting from a common intermediate and tested against various bacterial strains, highlighting their potential in addressing antimicrobial resistance (Ramalingam et al., 2019).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . Future research could focus on exploring the biological activities of these compounds and developing new synthetic methods for their preparation.

properties

IUPAC Name

2-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-9-16(21)20-17-14(10-19)13-7-6-12(8-15(13)22-17)11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXORCUCQFTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143974
Record name 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

CAS RN

904999-07-1
Record name 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904999-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 2
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 5
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.